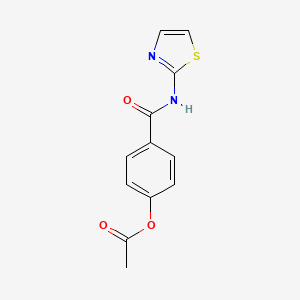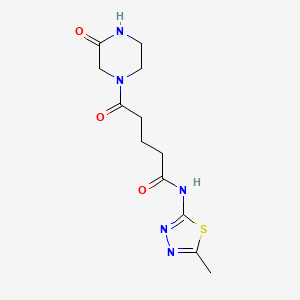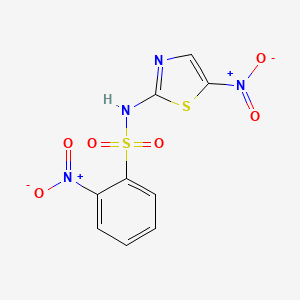![molecular formula C20H20N2O5 B14938962 Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B14938962.png)
Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoate ester, a pyrrolidinone ring, and a hydroxyphenyl carbamoyl group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenyl Carbamoyl Group: This step involves the reaction of the pyrrolidinone intermediate with a hydroxyphenyl isocyanate or a similar reagent.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the pyrrolidinone ring and the benzoate ester can be reduced to their corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl groups can yield alcohols.
科学的研究の応用
Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidinone ring and benzoate ester can also interact with various biological molecules, affecting their function and activity.
類似化合物との比較
Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can be compared with similar compounds such as:
Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}acetate: This compound has a similar structure but with an acetate ester instead of a benzoate ester.
Mthis compound: This compound has a methyl ester instead of an ethyl ester.
Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate: This compound has a hydroxyphenyl group in a different position on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which can result in distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C20H20N2O5 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
ethyl 4-[4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H20N2O5/c1-2-27-20(26)13-6-8-16(9-7-13)22-12-14(10-18(22)24)19(25)21-15-4-3-5-17(23)11-15/h3-9,11,14,23H,2,10,12H2,1H3,(H,21,25) |
InChIキー |
PMZYBSJOPVBFJG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B14938882.png)
![ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate](/img/structure/B14938891.png)

![N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B14938898.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B14938901.png)
![N-[3-({4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-3-oxopropyl]benzamide](/img/structure/B14938906.png)

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone](/img/structure/B14938909.png)
![4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14938910.png)


![N-(4-ethoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14938946.png)
![5-[8-Fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14938948.png)

